(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile
Description
The compound "(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile" belongs to a class of acrylonitrile derivatives featuring a benzothiazole core and a substituted aryl amino group. Its synthesis involves a microwave-assisted Knoevenagel condensation of 2-cyanomethyl-1,3-benzothiazole with 3-chlorobenzaldehyde in the presence of triethylamine, yielding high purity and efficiency (92% yield) under optimized conditions . The E-configuration of the α,β-unsaturated nitrile group is critical for its bioactivity, enabling electrophilic interactions with biological targets.
This compound exhibits notable antimicrobial, anticancer, and antioxidant activities, as demonstrated in studies involving novel 2,3-dihydropyridines and related heterocycles . The benzothiazole moiety enhances lipophilicity and membrane permeability, while the 3-chlorophenyl group contributes to target specificity, particularly in kinase and protease inhibition.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-chloroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3S/c17-12-4-3-5-13(8-12)19-10-11(9-18)16-20-14-6-1-2-7-15(14)21-16/h1-8,10,19H/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIYTQNMSLDFGS-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CNC3=CC(=CC=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/NC3=CC(=CC=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile is a synthetic organic compound notable for its structural complexity and potential biological activities. It belongs to the class of benzothiazole derivatives, which are recognized for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by recent research findings and case studies.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 312.79 g/mol. The compound features a conjugated system that enhances its stability and reactivity due to the extended π-electron system provided by the benzothiazole and phenyl groups.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that compounds similar to this compound demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 8 µg/mL, indicating strong antibacterial efficacy compared to standard antimicrobial agents like Triclocarban (TCC) .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2bF | 8 | Staphylococcus aureus |
| 2bB | <16 | Enterococcus faecalis |
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. A derivative of this compound exhibited significant antiproliferative effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways .
Antioxidant Activity
The antioxidant properties of benzothiazole derivatives have also been highlighted in research. These compounds can scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage. In vitro assays demonstrated that certain derivatives showed significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives reported that those containing chlorophenyl moieties exhibited enhanced antimicrobial activity compared to their non-chlorinated counterparts. The study emphasized the role of structural modifications in enhancing biological activity .
- Cytotoxicity Assessment : In evaluating the cytotoxic effects on non-malignant mammary epithelial cells (MCF-10A), certain derivatives showed minimal cytotoxicity at concentrations up to 100 µg/mL. This suggests a favorable therapeutic index for further development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aryl Amino Group
The 3-chlorophenyl substituent distinguishes the compound from analogs with alternative aryl groups. Key comparisons include:
Table 1: Substituent-Dependent Bioactivity and Physicochemical Properties
Key Observations :
- Halogen vs. Nitro Groups : The 3-chlorophenyl group balances lipophilicity and target binding, whereas nitro substituents (e.g., 4-nitrophenyl) enhance reactivity but compromise selectivity .
- Bromine Substitution : Bromine increases molecular weight and steric bulk, improving kinase affinity but reducing solubility .
Role of the Benzothiazole Core
The benzothiazole ring is conserved across analogs, but modifications to its electronic environment alter activity:
Table 2: Benzothiazole-Modified Analogs
Key Observations :
Functional Group Reactivity
The α,β-unsaturated nitrile group is a shared feature, but its reactivity varies with adjacent substituents:
- CCG-63802/CCG-63808 : The acrylonitrile group forms covalent bonds with cysteine residues in RGS proteins, enabling potent inhibition but raising toxicity concerns .
- Parent Compound (3-Chlorophenyl): The nitrile group participates in non-covalent interactions (e.g., hydrogen bonding), preserving reversible binding and lower off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
